molecular formula C15H26O B050777 Patchouli alcohol CAS No. 5986-55-0

Patchouli alcohol

Cat. No.: B050777
CAS No.: 5986-55-0
M. Wt: 222.37 g/mol
InChI Key: GGHMUJBZYLPWFD-CUZKYEQNSA-N
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Description

Patchouli alcohol, also known as patchoulol, is a sesquiterpene alcohol found in the essential oil of the patchouli plant (Pogostemon cablin). It is a significant component of patchouli oil, contributing to its characteristic earthy and woody aroma. This compound is widely used in perfumery, cosmetics, and traditional medicine due to its unique fragrance and therapeutic properties .

Mechanism of Action

Target of Action

Patchouli alcohol, a tricyclic sesquiterpene, is a dominant bioactive component in oil extracted from the aerial parts of Pogostemon cablin . It has been found to interact with several targets, including the neuraminidase protein of the influenza A (H2N2) virus , and various targets related to gastric cancer . It also has anti-inflammatory effects, which are likely mediated through interactions with specific inflammatory pathways .

Mode of Action

This compound inhibits the influenza A (H2N2) virus by binding to the neuraminidase protein, an interaction that plays a crucial role in the virus’s life cycle . Key active-site residues such as Asp151, Arg152, Glu119, Glu276, and Tyr406 are involved in this binding process . In the context of gastric cancer, this compound likely interacts with multiple targets and pathways, including the MAPK and PI3K/AKT signal pathways .

Biochemical Pathways

This compound affects multiple biochemical pathways. In the case of influenza A (H2N2) virus, it interferes with the functions of neuraminidase, a key enzyme in the virus’s life cycle . For gastric cancer, this compound appears to exert its effects through the MAPK and PI3K/AKT signal pathways . It also has been found to influence photosynthesis, porphyrin and chlorophyll metabolism, carotenoid biosynthesis, sesquiterpene and triterpenoid biosynthesis, and starch and sucrose metabolism .

Pharmacokinetics

This compound exhibits linear pharmacokinetics . It follows a two-compartment open model and shows first-order kinetic elimination . The pharmacokinetic parameters of this compound, such as T1/2beta, AUC, and MRT, were found to be higher when administered as part of patchouli oil compared to this compound alone . This suggests that other components in patchouli oil may influence the absorption and pharmacokinetics of this compound.

Result of Action

This compound has been shown to have a variety of effects at the molecular and cellular levels. It can inhibit the proliferation of certain cells, induce cell cycle arrest, and cause apoptosis . It also has anti-inflammatory effects, potentially through its interactions with specific inflammatory pathways . In the context of influenza A (H2N2) virus, this compound inhibits virus replication and specifically prevents the expression of viral proteins .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the content of pogostone, another component in patchouli oil, seems to be more susceptible to cultivation regions than other volatile components in patchouli . This suggests that the environment in which the Pogostemon cablin plant is grown can influence the composition of patchouli oil and, potentially, the action of this compound.

Biochemical Analysis

Biochemical Properties

Patchouli alcohol interacts with various enzymes and proteins. For instance, it interacts with lipoxygenase (LOX2), β-glucosidase, and patchouli synthase (PTS) . These interactions play a crucial role in the sesquiterpene synthesis pathway .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It reduces the levels of pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-1β, IL-6, and IL-17 in serum . It also decreases the mRNA expression of these cytokines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It upregulates the expression of tight junction proteins such as ZO-1, ZO-2, claudin-1, and occludin . It also upregulates the mRNA of mucin-1 and mucin-2 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . The study evaluated physiological and biochemical indicators, phytohormone metabolites, and conducted transcriptome and proteome analyses on both chemotypes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It ameliorates both histological damage and clinical parameters .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors in the sesquiterpene synthesis pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters and binding proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Patchouli alcohol can be synthesized through various methods. One approach involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction is catalyzed by patchoulol synthase, an enzyme that facilitates the formation of the tricyclic structure of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of patchouli oil from the leaves of Pogostemon cablin using steam distillation. The oil is then subjected to fractional distillation to isolate this compound. Advances in metabolic engineering have also enabled the production of this compound in microbial systems such as Saccharomyces cerevisiae, where the patchoulol synthase gene is expressed to produce the compound .

Chemical Reactions Analysis

Types of Reactions: Patchouli alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Patchouli ketone

    Reduction: Patchoulene

    Substitution: Various esters and ethers

Comparison with Similar Compounds

Patchouli alcohol is unique among sesquiterpene alcohols due to its distinct tricyclic structure and fragrance. Similar compounds include:

    α-Patchoulene: Another sesquiterpene found in patchouli oil with a similar aroma but different chemical structure.

    β-Patchoulene: Similar to α-patchoulene but with variations in the molecular arrangement.

    Seychellene: A sesquiterpene with a structure closely related to this compound.

    Norpatchoulenol: A derivative of this compound with slight structural modifications.

This compound stands out due to its extensive applications in perfumery, medicine, and scientific research, making it a valuable compound in various fields.

Properties

IUPAC Name

(1R,3R,6S,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-10-5-8-15(16)13(2,3)11-6-7-14(15,4)12(10)9-11/h10-12,16H,5-9H2,1-4H3/t10-,11+,12-,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHMUJBZYLPWFD-CUZKYEQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3CCC2(C1C3)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@]2([C@@]3([C@H]1C[C@H](C2(C)C)CC3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052266
Record name (1R,4S,4aS,6R,8aS)-4,8a,9,9-Tetramethyloctahydro-1,6-methanonaphthalen-1(2H)-ol
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URL https://comptox.epa.gov/dashboard/DTXSID9052266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5986-55-0
Record name Patchouli alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5986-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Patchouli alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005986550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Methanonaphthalen-1(2H)-ol, octahydro-4,8a,9,9-tetramethyl-, (1R,4S,4aS,6R,8aS)-
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Record name (1R,4S,4aS,6R,8aS)-4,8a,9,9-Tetramethyloctahydro-1,6-methanonaphthalen-1(2H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1R-(1α,4β,4aα,6β,8aα)]-octahydro-4,8a,9,9-tetramethyl-1,6-methano-1(2H)-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.279
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Record name PATCHOULI ALCOHOL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4,8,11,11-Tetramethyltricyclo[5.3.1.03,8 ]undec-9-en-7-ol, prepared according to the process described in Example 1, was catalytically hydrogenated in the presence of PtO2, in accordance with the process described by G. Buchi et al, J. Am. Chem. Soc., 83, 927 (1961). The product obtained was in all respects identical to that prepared by the cited authors.
Name
4,8,11,11-Tetramethyltricyclo[5.3.1.03,8 ]undec-9-en-7-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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